

2-Bromo-5-methylfuran CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Bromo-5-methylfuran

Cat. No.: B145496

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In-Depth Technical Guide: 2-Bromo-5-methylfuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Bromo-5-methylfuran**, a versatile heterocyclic compound with applications in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. This document details its chemical and physical properties, provides experimental protocols for its synthesis and key reactions, and includes relevant spectral data for characterization.

Chemical Identity and Properties

2-Bromo-5-methylfuran is a halogenated derivative of furan. Its core structure consists of a five-membered aromatic ring containing one oxygen atom, with a bromine atom at the 2-position and a methyl group at the 5-position.



Property	Value	Source(s)
CAS Number	123837-09-2	[1][2]
Molecular Formula	C₅H₅BrO	[1][2]
Molecular Weight	161.00 g/mol	[1][3]
Appearance	Colorless liquid	[4]
Boiling Point	133 °C	[1]
Density	1.537 g/cm ³	[1]
Refractive Index	1.505	[1]
Flash Point	34 °C	[1]

Synthesis of 2-Bromo-5-methylfuran

A common method for the synthesis of **2-Bromo-5-methylfuran** involves the bromination of 2-methylfuran. While a specific detailed protocol for this exact transformation is not readily available in the searched literature, a general procedure can be adapted from standard organic chemistry practices. The synthesis of the precursor, 2-methylfuran, can be achieved through the hydrogenation of furfural.[5][6][7]

Experimental Protocol: Synthesis of 2-Methylfuran (Precursor)

This protocol is a generalized representation based on literature for the synthesis of 2-methylfuran from furfural.[6][7]

Materials:

- Furfural
- Hydrogen source (e.g., H₂ gas, 2-propanol)[5]
- Catalyst (e.g., Copper chromite, Ni-Fe bimetallic catalyst, Ru/NiFe₂O₄)[5][6]
- Solvent (if applicable, e.g., for catalytic transfer hydrogenation)



- Standard laboratory glassware for hydrogenation reactions
- Purification apparatus (distillation)

Procedure:

- Set up a hydrogenation reactor according to standard laboratory procedures.
- Charge the reactor with the chosen catalyst.
- Introduce furfural and the hydrogen source to the reactor.
- The reaction is typically carried out at elevated temperatures (e.g., 140-220 °C) and may be performed at atmospheric or elevated pressure.[5][6]
- Monitor the reaction for the consumption of furfural.
- Upon completion, the crude product mixture is cooled and the catalyst is removed by filtration.
- The 2-methylfuran is then purified from the reaction mixture by distillation.[6]

Experimental Protocol: Bromination of 2-Methylfuran (Generalized)

This is a generalized protocol and requires optimization for specific laboratory conditions.

Materials:

- 2-Methylfuran
- Brominating agent (e.g., N-Bromosuccinimide (NBS), Bromine)
- Inert solvent (e.g., Carbon tetrachloride, Dichloromethane)
- Radical initiator (if using NBS, e.g., AIBN or benzoyl peroxide) or a Lewis acid catalyst (if using Br₂)
- Standard laboratory glassware for reflux and work-up



Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylfuran in an appropriate inert solvent.
- Add the brominating agent portion-wise to the solution. If using NBS, add a catalytic amount
 of a radical initiator.
- The reaction mixture is typically heated to reflux to initiate and sustain the reaction.
- Monitor the reaction progress using a suitable technique (e.g., TLC or GC).
- Once the reaction is complete, cool the mixture to room temperature.
- Wash the reaction mixture with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any remaining bromine, followed by a wash with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
- Filter off the drying agent and remove the solvent under reduced pressure.
- The crude 2-Bromo-5-methylfuran can be purified by fractional distillation or column chromatography.

Chemical Reactivity and Synthetic Applications

2-Bromo-5-methylfuran is a valuable synthetic intermediate due to the reactivity of the carbon-bromine bond. It readily participates in various cross-coupling and organometallic reactions.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. **2-Bromo-5-methylfuran** can be coupled with various organoboron compounds in the presence of a palladium catalyst and a base.[8][9][10][11]

Experimental Protocol: Suzuki-Miyaura Coupling of **2-Bromo-5-methylfuran** with Phenylboronic Acid (Generalized)



This protocol is adapted from general procedures for similar aryl bromides and may require optimization.[8][9][12]

Materials:

- 2-Bromo-5-methylfuran (1.0 mmol)
- Phenylboronic acid (1.2 mmol)
- Palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%), Pd(OAc)₂ (3 mol%))[8][12]
- Base (e.g., K₂CO₃ (2.0 mmol), K₃PO₄ (2.5 mmol))[8][9]
- Solvent system (e.g., 1,4-Dioxane/Water (4:1), Isopropanol/Water (2:1))[8][12]
- Inert gas (Argon or Nitrogen)
- Schlenk flask or similar reaction vessel

Procedure:

- To a Schlenk flask, add **2-Bromo-5-methylfuran**, phenylboronic acid, the palladium catalyst, and the base.
- Seal the flask and purge with an inert gas for 10-15 minutes.
- Add the degassed solvent system via syringe.
- Heat the reaction mixture to 80-100 °C with vigorous stirring.[10][12]
- Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.[12]
- Upon completion, cool the reaction mixture to room temperature.
- Add water and extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.



- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

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Grignard Reaction

2-Bromo-5-methylfuran can be used to prepare the corresponding Grignard reagent, 5-methyl-2-furylmagnesium bromide. This organometallic reagent is a potent nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide.[13] [14][15]

Experimental Protocol: Preparation of 5-Methyl-2-furylmagnesium Bromide (Generalized)

This protocol is adapted from general procedures for Grignard reagent formation and requires strict anhydrous conditions.[13][14][15][16]



Materials:

- 2-Bromo-5-methylfuran
- Magnesium turnings (activated)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Iodine crystal (for activation)
- Dry glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- Assemble a dry three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
- Place magnesium turnings in the flask. Activate the magnesium by adding a small crystal of iodine and gently warming until the iodine vapor is visible, then allow to cool.[14][15]
- Add a small amount of anhydrous ether or THF to cover the magnesium.
- Dissolve **2-Bromo-5-methylfuran** in anhydrous ether or THF in the dropping funnel.
- Add a small portion of the 2-Bromo-5-methylfuran solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be necessary.
- Once the reaction has started, add the remaining 2-Bromo-5-methylfuran solution dropwise at a rate that maintains a steady reflux.
- After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.
- The resulting greyish solution of 5-methyl-2-furylmagnesium bromide is then ready for reaction with an electrophile.



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Spectroscopic Data

While specific, experimentally obtained spectra for **2-Bromo-5-methylfuran** were not found in the searched literature, predicted spectral data can be inferred from the analysis of similar compounds.

¹H NMR (Predicted):

- The proton on the furan ring at the 3-position would be expected to appear as a doublet.
- The proton on the furan ring at the 4-position would be expected to appear as a doublet.
- The methyl protons at the 5-position would appear as a singlet.



¹³C NMR (Predicted): Five distinct signals would be expected, corresponding to the five carbon atoms in the molecule. The carbon atom attached to the bromine would be significantly shifted. The general chemical shift regions for furan carbons are known, and the presence of the methyl and bromo substituents would influence these shifts.[17][18][19][20]

Biological Activity

The biological activities of **2-Bromo-5-methylfuran** itself are not extensively documented in the available literature. However, the furan nucleus is a common scaffold in a wide range of biologically active compounds.[4] Derivatives of **2-Bromo-5-methylfuran** have shown promise in antimicrobial research. For instance, compounds synthesized from 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol have demonstrated activity against various microorganisms.[4]

Safety and Handling

2-Bromo-5-methylfuran is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. As a brominated organic compound, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

2-Bromo-5-methylfuran is a valuable building block in organic synthesis, offering a reactive handle for the introduction of the 5-methylfuryl moiety into more complex molecules. Its utility in cross-coupling and organometallic reactions makes it a compound of interest for researchers in medicinal chemistry and materials science. Further investigation into its specific biological activities and the development of detailed, optimized synthetic protocols would be beneficial to the scientific community.

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References

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- 1. echemi.com [echemi.com]
- 2. 2-Bromo-5-methylfuran 96% | CAS: 123837-09-2 | AChemBlock [achemblock.com]
- 3. 2-Bromo-3-methylfuran | C5H5BrO | CID 14614859 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 2-Bromo-5-methylfuran (EVT-314742) | 123837-09-2 [evitachem.com]
- 5. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels [mdpi.com]
- 6. US6479677B1 Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran Google Patents [patents.google.com]
- 7. Catalytic synthesis of renewable 2-methylfuran from furfural RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. adichemistry.com [adichemistry.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. community.wvu.edu [community.wvu.edu]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. 2-Methylfuran(534-22-5) 13C NMR spectrum [chemicalbook.com]
- 18. 29.10 ¹³C NMR Spectroscopy Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 19. Human Metabolome Database: 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0013749) [hmdb.ca]
- 20. 2-Bromo-5-methylpyridine(3510-66-5) 13C NMR spectrum [chemicalbook.com]
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